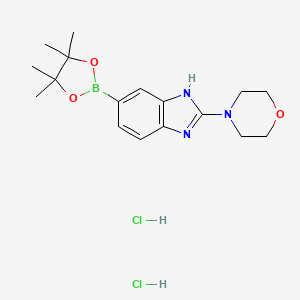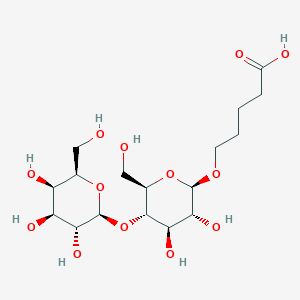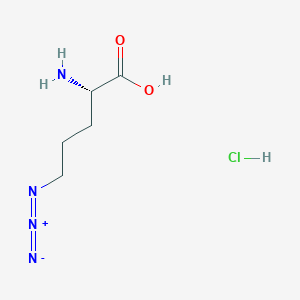
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid, or 5-GPO, is a naturally occurring organic compound that belongs to the family of sugar acids. It is found in various fruits and vegetables, as well as in some bacteria and fungi. As a sugar acid, 5-GPO has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-GPO is not fully understood. However, it is known that 5-GPO is involved in the regulation of various biochemical and physiological processes. It has been shown to interact with enzymes, hormones, and other molecules in the body, and it has been shown to modulate the activity of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-GPO are not fully understood. However, it has been shown to affect the activity of various enzymes and hormones, as well as to modulate the activity of certain receptors. It has also been shown to have antioxidant and anti-inflammatory effects, as well as to have a role in the regulation of blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-GPO in lab experiments is that it is a relatively simple and inexpensive compound to produce. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of 5-GPO is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-GPO. These include further study of its mechanism of action, its effects on various biochemical and physiological processes, its potential therapeutic applications, and its potential toxicity. Additionally, further research is needed to explore the potential for 5-GPO to be used as a model compound for studying the sugar acid family.
Synthesemethoden
5-GPO can be synthesized from glucose and pentanoic acid. The synthesis process involves the reaction of glucose with pentanoic acid in the presence of an acid catalyst. The reaction produces a mixture of 5-GPO and its isomer, 5-pyranosyl-oxy)pentanoic acid. The two compounds can be separated from each other using chromatography.
Wissenschaftliche Forschungsanwendungen
5-GPO has a variety of applications in scientific research. It has been used as a model compound for studying the structure and function of the sugar acid family, and it has been used to study the effects of sugar acids on biochemical and physiological processes. 5-GPO has also been used in the development of new drugs and in the study of the pharmacological effects of drugs.
Eigenschaften
IUPAC Name |
5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-WVTGURRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)











